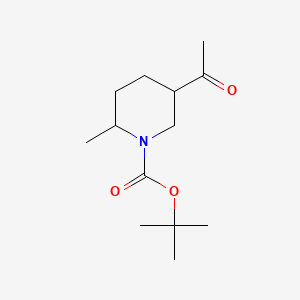
4-(Bromomethyl)-2,6-dimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2,6-dimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain with two methyl groups at the 2nd and 6th positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,6-dimethylheptane typically involves the bromination of 2,6-dimethylheptane. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of light or a radical initiator. The reaction is carried out in a solvent such as carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. The raw material, 2,6-dimethylheptane, is mixed with N-bromosuccinimide and a suitable solvent. The mixture is then passed through a pipeline reactor under controlled temperature and illumination to achieve the desired bromination .
化学反応の分析
Types of Reactions: 4-(Bromomethyl)-2,6-dimethylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products include alcohols or carboxylic acids.
Reduction: The major product is 2,6-dimethylheptane.
科学的研究の応用
4-(Bromomethyl)-2,6-dimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Bromomethyl)-2,6-dimethylheptane involves the formation of reactive intermediates during its chemical reactions. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. This process is facilitated by the electron-withdrawing nature of the bromine atom, which stabilizes the transition state .
類似化合物との比較
4-(Chloromethyl)-2,6-dimethylheptane: Similar in structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)-2,6-dimethylheptane: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.
2,6-Dimethylheptane: Lacks the halomethyl group, making it less reactive in substitution reactions.
Uniqueness: 4-(Bromomethyl)-2,6-dimethylheptane is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns not observed in its chloro or iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C10H21Br |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
4-(bromomethyl)-2,6-dimethylheptane |
InChI |
InChI=1S/C10H21Br/c1-8(2)5-10(7-11)6-9(3)4/h8-10H,5-7H2,1-4H3 |
InChIキー |
PKXFZYIMHJSHSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


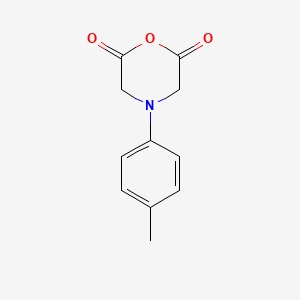
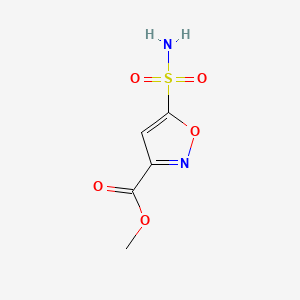
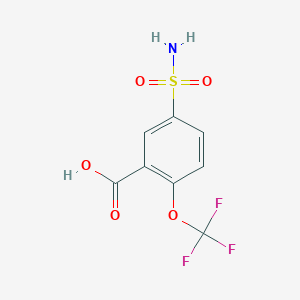
![3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)
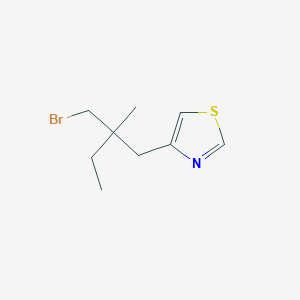
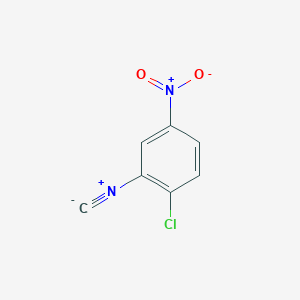
![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)
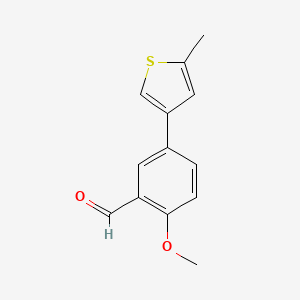
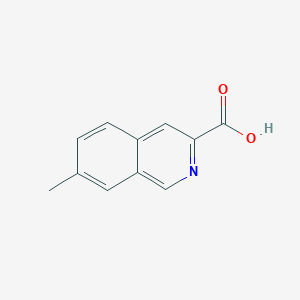
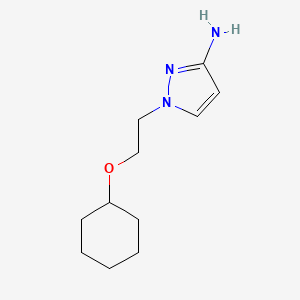
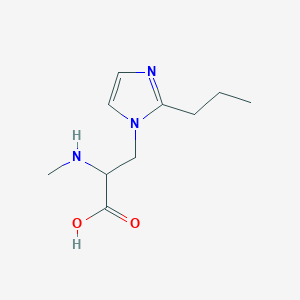
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)
